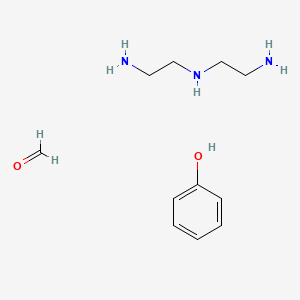
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol is a complex compound that combines the properties of three distinct chemical entities: N’-(2-aminoethyl)ethane-1,2-diamine, formaldehyde, and phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N’-(2-aminoethyl)ethane-1,2-diamine involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and auxiliary agent. The reaction is carried out in an organic solvent with ion exchange resin and iminodiacetonitrile stabilizer at temperatures ranging from 50 to 150°C and reaction pressures of 5 to 25 MPa .
Formaldehyde is typically produced industrially by the catalytic oxidation of methanol. Phenol is synthesized through the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone.
Chemical Reactions Analysis
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol undergoes various types of chemical reactions, including:
Condensation Reactions: The compound can react with aldehydes to form imines, a process that involves the elimination of water.
Oxidation and Reduction: The amine groups in N’-(2-aminoethyl)ethane-1,2-diamine can undergo oxidation to form corresponding oxides or reduction to form amines.
Substitution Reactions: Phenol can undergo electrophilic aromatic substitution reactions, where the hydroxyl group activates the benzene ring towards substitution by electrophiles.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes and are carried out under mild conditions with the elimination of water.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids are used in the presence of catalysts like aluminum chloride.
Major Products
Imines: Formed from the condensation of N’-(2-aminoethyl)ethane-1,2-diamine with aldehydes.
Amines and Oxides: Resulting from the reduction and oxidation of the amine groups.
Substituted Phenols: Products of electrophilic aromatic substitution reactions involving phenol.
Scientific Research Applications
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of polyimines.
Biology: Inhibits mitochondrial cytochrome c oxidase, affecting cellular copper levels.
Industry: Utilized in the production of adhesives, resins, and coatings due to its reactive amine and phenol groups.
Mechanism of Action
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol involves its interaction with molecular targets through its amine and phenol groups. The compound can form imines with aldehydes, leading to the formation of polyimines. It can also chelate metal ions, affecting enzymatic activities and cellular processes .
Comparison with Similar Compounds
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol can be compared with similar compounds such as:
Tris(2-aminoethyl)amine: Known for its fast reaction with aldehydes to form imines.
Diethylenetriamine: Used as a curing agent for epoxy resins and in the synthesis of chelating agents.
N,N’-Bis(2-aminoethyl)ethane-1,2-diamine: Similar structure but with different reactivity and applications.
These compounds share similar functional groups but differ in their reactivity, applications, and specific chemical properties, making N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol unique in its own right.
Properties
CAS No. |
67762-62-3 |
|---|---|
Molecular Formula |
C11H21N3O2 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol |
InChI |
InChI=1S/C6H6O.C4H13N3.CH2O/c7-6-4-2-1-3-5-6;5-1-3-7-4-2-6;1-2/h1-5,7H;7H,1-6H2;1H2 |
InChI Key |
YQYMKPAKHGOCKJ-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C1=CC=C(C=C1)O.C(CNCCN)N |
Related CAS |
55552-95-9 68583-68-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


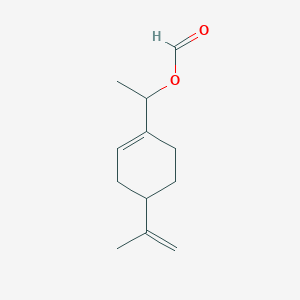

![5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate](/img/structure/B12672354.png)
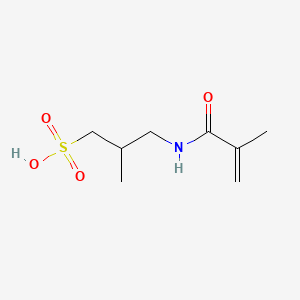
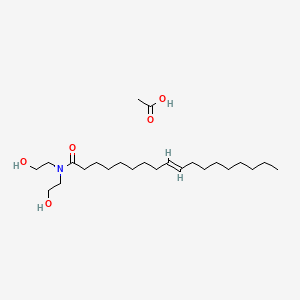
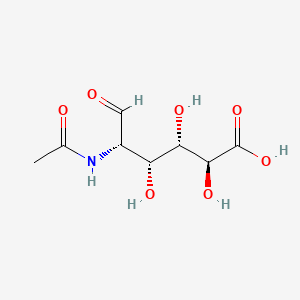

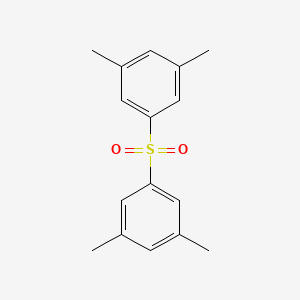
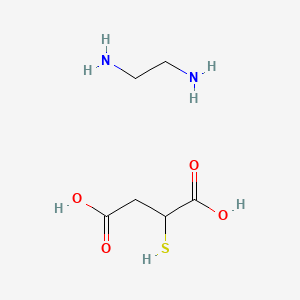


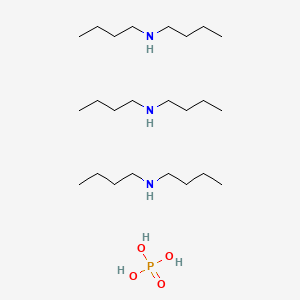
![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)

